In Vitro Benzodiazepine Receptor Affinity: beta-CMC vs. 3-(Ethylamino)-beta-carboline
In a head-to-head synthesis-and-screening study of seven 3-N-substituted 3-amino-beta-carboline derivatives, beta-CMC displaced [3H]flunitrazepam with an IC50 of 71 nM, whereas the close analog 3-(ethylamino)-beta-carboline required a 6.5-fold higher concentration (IC50 = 460 nM) to achieve equivalent displacement [1]. This significant difference in binding potency was the primary criterion for advancing beta-CMC to in vivo characterization over the ethylamino congener [1].
| Evidence Dimension | Benzodiazepine receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 71 nM |
| Comparator Or Baseline | 3-(Ethylamino)-beta-carboline: 460 nM |
| Quantified Difference | 6.5-fold higher affinity for beta-CMC |
| Conditions | In vitro competitive binding assay displacing [3H]flunitrazepam from rat brain membranes |
Why This Matters
A 6.5-fold potency advantage in the primary pharmacological assay directly justifies selecting beta-CMC over its closest structural analog for any study requiring efficient benzodiazepine receptor occupancy.
- [1] Dodd RH, Ouannès C, Prado de Carvalho L, Valin A, Venault P, Chapouthier G, et al. 3-Amino-beta-carboline derivatives and the benzodiazepine receptor. Synthesis of a selective antagonist of the sedative action of diazepam. J Med Chem. 1985 Jun;28(6):824-8. View Source
